2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
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Overview
Description
2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives.
Biology: It exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death. In cancer cells, the compound may induce apoptosis by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also exhibit antifungal and antibacterial activities. 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is unique due to its specific substituents, which may confer different biological activities and potency .
Properties
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(2)8-13-15-14(17-16-13)19-9-12(18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJGOSWVUEDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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